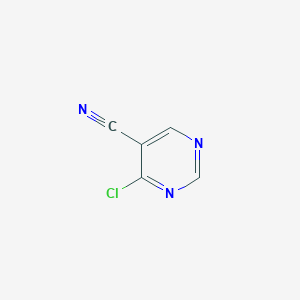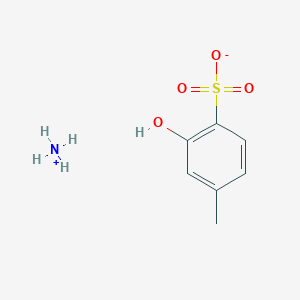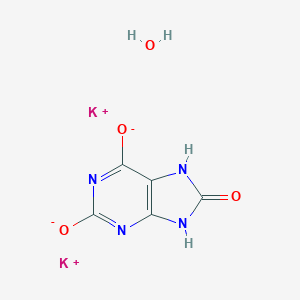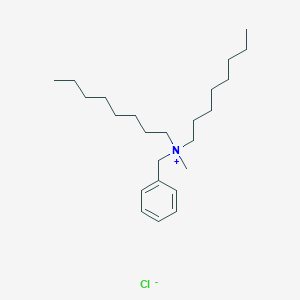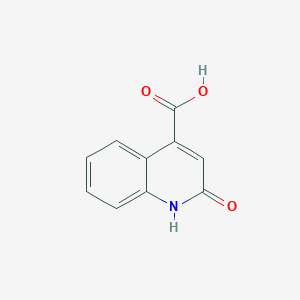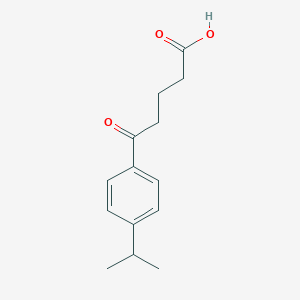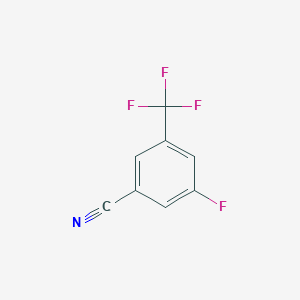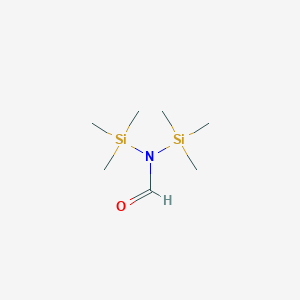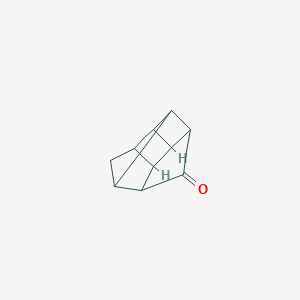
1,3-Bishomocubanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bishomocubanone is a bicyclic compound that has been the subject of extensive research in recent years due to its unique chemical structure and potential applications in various scientific fields. This compound has two fused cyclobutane rings, which make it an interesting molecule to study.
Mechanism Of Action
The mechanism of action of 1,3-Bishomocubanone is not fully understood, but it is believed to interact with specific enzymes and proteins in the body. This compound has been shown to inhibit the activity of certain enzymes, which may have implications for the treatment of various diseases.
Biochemical And Physiological Effects
1,3-Bishomocubanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the activity of specific enzymes, while in vivo studies have shown that it can reduce inflammation and oxidative stress.
Advantages And Limitations For Lab Experiments
The advantages of using 1,3-Bishomocubanone in lab experiments include its well-established synthesis method, its unique chemical structure, and its potential applications in various scientific fields. However, there are also limitations to using this compound, including its low solubility in water and its potential toxicity.
Future Directions
There are many future directions for research on 1,3-Bishomocubanone. One area of interest is the development of new synthetic methods for this compound, which could lead to improved yields and purity. Another area of interest is the investigation of its potential as a drug candidate for various diseases, including cancer and neurodegenerative disorders. Additionally, more studies are needed to fully understand the mechanism of action of 1,3-Bishomocubanone and its biochemical and physiological effects.
Conclusion:
In conclusion, 1,3-Bishomocubanone is a unique bicyclic compound that has potential applications in various scientific fields. Its well-established synthesis method, unique chemical structure, and potential as a drug candidate make it an interesting molecule to study. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Synthesis Methods
The synthesis of 1,3-Bishomocubanone involves a multistep process that begins with the reaction of 1,3-cyclobutanedione with an aldehyde. The resulting product is then subjected to a series of chemical reactions, including oxidation and reduction, to yield the final compound. The synthesis method for 1,3-Bishomocubanone has been well-established, and various modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
1,3-Bishomocubanone has been studied extensively for its potential applications in various scientific fields, including organic chemistry, materials science, and medicinal chemistry. In organic chemistry, this compound has been used as a building block for the synthesis of other complex molecules. In materials science, 1,3-Bishomocubanone has been investigated for its potential use in the development of new polymers and materials. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for various diseases.
properties
CAS RN |
15584-52-8 |
|---|---|
Product Name |
1,3-Bishomocubanone |
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
pentacyclo[5.3.0.02,5.03,9.04,8]decan-6-one |
InChI |
InChI=1S/C10H10O/c11-10-7-3-1-2-4-5(3)9(10)8(4)6(2)7/h2-9H,1H2 |
InChI Key |
KIOXQCAVQTVNCR-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C1C5C2C3C4C5=O |
Canonical SMILES |
C1C2C3C4C1C5C2C3C4C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



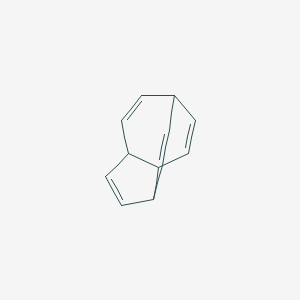
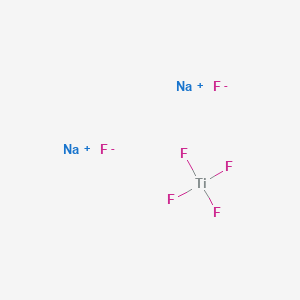
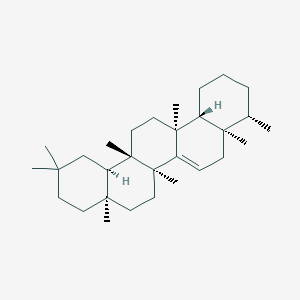
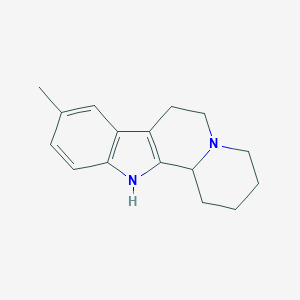
![(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B106727.png)
